molecular formula C14H16N2O3S2 B2838370 (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 1006006-37-6

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2838370
CAS No.: 1006006-37-6
M. Wt: 324.41
InChI Key: RQKJAUUDZZLDEI-CCEZHUSRSA-N
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Description

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with various functional groups, making it a subject of interest in various scientific research fields.

Scientific Research Applications

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethyl ester and other substituents. Common reagents used in these reactions include thiophene-2-carboxylic acid, ethyl bromoacetate, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Thiophene derivatives: Compounds featuring the thiophene ring with various functional groups.

    Ethyl esters: Compounds with the ethyl ester functional group but different core structures.

Uniqueness

What sets (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(2-thiophen-2-ylacetyl)imino-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-4-19-13(18)12-9(2)16(3)14(21-12)15-11(17)8-10-6-5-7-20-10/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJAUUDZZLDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CS2)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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